

Strategic Synthesis and Functionalization of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

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Compound of Interest

Compound Name: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Cat. No.: B12999348

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Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Structural Identity and Nomenclature

The molecule **2-Chloro-4-(3-chlorophenyl)nicotinonitrile** (CAS RN: 1225483-73-7) represents a highly privileged scaffold in modern heterocyclic chemistry. Its value lies not merely in its static structure, but in the orthogonal reactivity of its three functional handles: the electrophilic C2-chlorine, the sterically defined C4-biaryl axis, and the transformable C3-nitrile.

IUPAC Deconstruction

While "nicotinonitrile" is a retained IUPAC name, the systematic nomenclature provides the clearest map of the molecule's substitution pattern:

- Parent Structure: Pyridine-3-carbonitrile (Nicotinonitrile).^[1]
- Principal Group: Nitrile (-CN) at position 3 (assigned lowest locant after N=1).

- Substituents:
 - Chlorine at position 2.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - 3-Chlorophenyl group at position 4.[\[8\]](#)[\[9\]](#)

Systematic Name: 2-Chloro-4-(3-chlorophenyl)pyridine-3-carbonitrile.

Property	Data
Molecular Formula	
Molecular Weight	249.09 g/mol
CAS Number	1225483-73-7
Key Pharmacophore	Biaryl-nicotinonitrile core (Kinase inhibitor scaffold)

Synthetic Strategy: Regioselective Control

The synthesis of 2,4-disubstituted pyridines often presents a regioselectivity challenge. However, for **2-chloro-4-(3-chlorophenyl)nicotinonitrile**, we exploit the electronic differentiation between the C2 and C4 positions of the precursor 2,4-dichloronicotinonitrile.

The Electronic Rationale

In 2,4-dichloronicotinonitrile, the C4-chlorine is significantly more reactive towards oxidative addition by Palladium(0) species than the C2-chlorine.

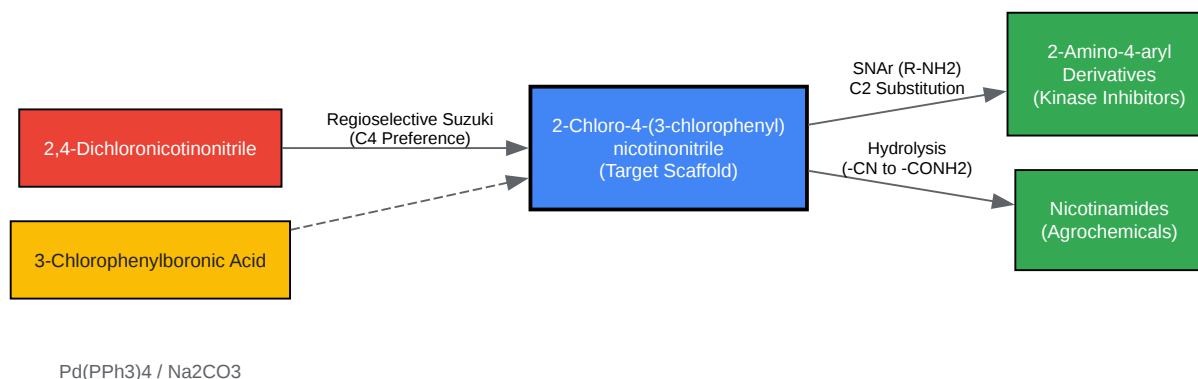
- Steric Hindrance: The C2 position is flanked by the ring nitrogen and the bulky nitrile group at C3, hindering the approach of the bulky Pd-ligand complex.
- Electronic Activation: The C4 position is para to the ring nitrogen, making it highly electron-deficient, yet it lacks the "ortho-effect" deactivation seen at C2 due to coordination with the nitrile.

Therefore, a Suzuki-Miyaura coupling can be performed selectively at C4, leaving the C2-chlorine intact for late-stage diversification (e.g.,

).

Pathway Visualization

The following diagram illustrates the regioselective synthesis and subsequent divergent pathways.



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Figure 1: Regioselective synthesis cascade. The C4-Cl bond is selectively activated by Pd(0), preserving the C2-Cl for subsequent nucleophilic aromatic substitution.

Experimental Protocol: Regioselective Suzuki Coupling

This protocol describes the synthesis of the target molecule from 2,4-dichloronicotinitrile. The conditions are optimized to prevent "over-coupling" (bis-arylation) at the C2 position.

Materials & Reagents[2][3][4][7][10][11][12][13]

- Substrate: 2,4-Dichloronicotinitrile (1.0 equiv)
- Coupling Partner: 3-Chlorophenylboronic acid (1.05 equiv)
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (3-5 mol%)

- Base: Sodium Carbonate (), 2.0 M aqueous solution
- Solvent: 1,4-Dioxane or Toluene/Ethanol (2:1)

Step-by-Step Methodology

- Inertion: Charge a reaction vessel with 2,4-dichloronicotinonitrile and 3-chlorophenylboronic acid. Evacuate and backfill with Argon () or Nitrogen () three times to remove oxygen, which is detrimental to the Pd(0) cycle.
- Solvation: Add degassed 1,4-dioxane.
- Catalyst Addition: Add under a positive pressure of inert gas.
- Activation: Add the aqueous solution.
- Reaction: Heat the mixture to 80–90°C for 4–6 hours.
 - Critical Control Point: Monitor via TLC or LC-MS. Stop the reaction immediately upon consumption of the starting material to prevent the sluggish second coupling at C2.
- Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over and concentrate in vacuo.
- Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient). The product typically elutes as a white to pale yellow solid.

Parameter	Specification	Rationale
Temperature	80–90°C	Sufficient for C4 activation; minimizes C2 activation (which requires >100°C).
Stoichiometry	1.05 equiv Boronic Acid	Slight excess ensures conversion without promoting bis-coupling.
Atmosphere	Inert (/)	Prevents oxidation of phosphine ligands and Pd homocoupling.

Reactivity Profile and Downstream Utility

Once synthesized, **2-Chloro-4-(3-chlorophenyl)nicotinonitrile** serves as a "linchpin" intermediate.

A. Nucleophilic Aromatic Substitution ()

The C2-chlorine is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitrile group.

- Nucleophiles: Primary amines, anilines, alkoxides.
- Conditions: Mild heating (60°C) in DMF or DMSO with a base ().
- Application: This generates 2-amino-nicotinonitriles, a core structure found in MEK inhibitors and other kinase-targeting drugs.

B. Nitrile Transformations

The C3-nitrile group is a gateway to heterocycle fusion.

- Hydrolysis: Acidic hydrolysis (

) yields the nicotinamide, analogous to the fungicide Boscalid (though Boscalid possesses a different substitution pattern, the chemistry is homologous).

- Cyclization: Reaction with hydrazine yields pyrazolo[3,4-b]pyridines, a scaffold frequently screened for anti-tumor activity.

Safety and Handling (SDS Summary)

- Hazards: The compound contains a nitrile group (potential cyanide release under strong acid/thermal stress) and halogenated aromatics.
- H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
- Waste: Dispose of as halogenated organic waste. Do not mix with strong acids.

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